molecular formula C12H19BrN2 B1292187 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine CAS No. 1016805-18-7

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine

Cat. No.: B1292187
CAS No.: 1016805-18-7
M. Wt: 271.2 g/mol
InChI Key: UFYFSTYWLRXBGF-UHFFFAOYSA-N
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Description

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is an organic compound with the molecular formula C12H19BrN2 and a molecular weight of 271.2 g/mol. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two propylamine groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine typically involves the bromination of N1,N1-dipropylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propylamine groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may influence various biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of propyl groups.

    4-Bromo-N1,N1-diethylbenzene-1,2-diamine: Similar structure but with ethyl groups instead of propyl groups.

Uniqueness

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is unique due to the presence of propylamine groups, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

4-bromo-1-N,1-N-dipropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYFSTYWLRXBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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